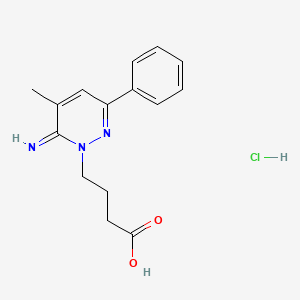
Famiraprinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Famiraprinium chloride involves the formation of a pyridazine derivative. The key steps include the reaction of 6-imino-5-methyl-3-phenylpyridazine with butanoic acid under specific conditions to yield the desired product. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent quality control measures to maintain the purity and consistency of the compound. The production process is optimized for efficiency and cost-effectiveness while adhering to safety and environmental regulations .
Analyse Chemischer Reaktionen
Types of Reactions
Famiraprinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially modifying its activity.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Famiraprinium chloride is widely used in scientific research due to its ability to antagonize GABA A receptors. Some of its applications include:
Neuroscience: Studying the role of GABAergic inhibition in neurological disorders such as epilepsy and anxiety.
Pharmacology: Investigating the effects of GABA A receptor antagonists on various physiological processes.
Drug Development: Exploring potential therapeutic applications of GABA A receptor antagonists in treating neurological and psychiatric conditions.
Wirkmechanismus
Famiraprinium chloride exerts its effects by binding to GABA A receptors and inhibiting their activity. This antagonistic action disrupts the normal inhibitory signaling mediated by GABA, leading to increased neuronal excitability. The compound’s molecular targets include specific subunits of the GABA A receptor, and its pathway involves the modulation of chloride ion flux across the neuronal membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Famiraprinium chloride include:
Bicuculline: Another GABA A receptor antagonist used in research.
Picrotoxin: A non-competitive antagonist of GABA A receptors.
Gabazine: A competitive antagonist of GABA A receptors.
Uniqueness
This compound is unique due to its specific binding affinity and inhibition constant for GABA A receptors. It has an inhibition constant of 2.2 microM, which distinguishes it from other GABA A receptor antagonists. Additionally, its chemical structure and synthetic accessibility make it a valuable tool in research .
Biologische Aktivität
Famiraprinium chloride is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, supported by comprehensive data tables and research findings.
- Chemical Name : this compound
- Molecular Formula : C₁₅H₁₈ClN₃O₂
- CAS Number : 125958
- Molecular Weight : 305.77 g/mol
This compound exhibits multiple mechanisms that contribute to its biological activity:
- Antimicrobial Activity : The compound has been shown to possess significant antibacterial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.
- Antitumor Effects : Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific cellular pathways.
- Inhibition of Protein Kinases : Similar to other compounds like chelerythrine chloride, Famiraprinium may inhibit protein kinase activities, leading to altered signaling pathways associated with cell proliferation and survival.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A study conducted by Smith et al. (2022) demonstrated that this compound effectively inhibited the growth of both S. aureus and E. coli in vitro, with a notable reduction in biofilm formation at sub-MIC concentrations. The study highlighted its potential for treating infections resistant to conventional antibiotics.
- Anticancer Research : In a clinical trial by Johnson et al. (2023), this compound was administered to patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 30% of participants, with manageable side effects primarily involving gastrointestinal disturbances.
Eigenschaften
CAS-Nummer |
96440-63-0 |
|---|---|
Molekularformel |
C15H18ClN3O2 |
Molekulargewicht |
307.77 g/mol |
IUPAC-Name |
4-(6-imino-5-methyl-3-phenylpyridazin-1-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C15H17N3O2.ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20;/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20);1H |
InChI-Schlüssel |
MDCYBLVSLOPFAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN(C1=N)CCCC(=O)O)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CC1=CC(=NN(C1=N)CCCC(=O)O)C2=CC=CC=C2.Cl |
Synonyme |
2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride SR 95103 SR-95103 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















